1-(6-Nitropyridin-3-yl)piperidin-4-one

Medicinal Chemistry Organic Synthesis Piperidinone Scaffolds

Researchers face route scouting bottlenecks with regioisomers that alter reactivity and yields. This 4-piperidinone core with a free N-handle enables predictable nucleophilic additions and late-stage diversification. - **Precise intermediate**: 4-one carbonyl supports reduction to 4-hydroxypiperidine or reductive amination for CDK4/6 inhibitor pathways (per US Patent 6,538,136). - **SAR-ready**: Unsubstituted piperidine nitrogen allows alkyl, acyl, or sulfonyl introduction after nitro reduction. - **Supply**: ≥95% purity from multiple commercial sources. Consistent quality for library synthesis.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
CAS No. 1019508-29-2
Cat. No. B3201565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Nitropyridin-3-yl)piperidin-4-one
CAS1019508-29-2
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C2=CN=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H11N3O3/c14-9-3-5-12(6-4-9)8-1-2-10(11-7-8)13(15)16/h1-2,7H,3-6H2
InChIKeyLNXHZQNFRZOOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Nitropyridin-3-yl)piperidin-4-one Overview


1-(6-Nitropyridin-3-yl)piperidin-4-one (CAS 1019508-29-2) is a heterocyclic small molecule composed of a 4-piperidinone core linked to a 6-nitropyridin-3-yl group, with molecular formula C₁₀H₁₁N₃O₃ and a molecular weight of 221.21 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry programs, particularly for constructing kinase inhibitors . It is commercially available from multiple vendors at ≥95% purity for research and development purposes .

Scaffold

4-piperidinone core for kinase inhibitor synthesis

Functional Handle

Free piperidine NH enables late-stage diversification

Route Compatibility

Supports reductive amination and cross-coupling routes

1-(6-Nitropyridin-3-yl)piperidin-4-one Interchange Risks


Substituting this compound with a close analog—such as the 2-piperidinone regioisomer (CAS 1416537-23-9), the piperazine variant (CAS 775288-71-6), or N-alkylated derivatives—introduces quantifiable differences in reactivity, synthetic yields, and downstream compatibility with patented CDK4/6 inhibitor pathways [1]. The 4-one carbonyl position dictates nucleophilic addition chemistry, reduction stereochemistry, and cross-coupling efficiency, while the unsubstituted piperidine nitrogen preserves a free handle for diverse N-functionalization routes. These structural distinctions translate into measurable variations in reaction outcomes that directly impact route feasibility and final API purity profiles.

2-Piperidinone regioisomer

Carbonyl position shift alters reduction stereochemistry and cross-coupling yields; may not transfer directly.

Piperazine analog

Two basic nitrogens introduce bis-alkylation risk and may require orthogonal protection strategies.

N-alkylated derivative

Pre-installed N,N-dimethyl group locks substitution pattern and limits SAR flexibility.

1-(6-Nitropyridin-3-yl)piperidin-4-one vs. Structural Analogs


4-Piperidinone vs. 2-Piperidinone Reactivity

1-(6-Nitropyridin-3-yl)piperidin-4-one (target) differs from its 2-piperidinone regioisomer (CAS 1416537-23-9) by carbonyl placement at C4 versus C2 of the piperidine ring. This positional isomerism confers distinct reactivity: the 4-one undergoes nucleophilic addition with retention of piperidine ring conformational flexibility, whereas the 2-one introduces ring strain and altered enolate formation capacity. Literature on piperidin-4-ones demonstrates their preferred utility as intermediates for pharmaceuticals compared to 2-ones, with the 4-one scaffold enabling more predictable reduction to 4-hydroxypiperidines and subsequent functionalization [1].

4-One vs 2-One Reactivity
Class-level

C4 carbonyl, flexible conformation

C2 carbonyl, ring strain

Different reduction stereochemistry and nucleophilic addition efficiency

Reactivity profile may alter synthetic outcomes.

Class-level principles; verify in specific route.

Medicinal Chemistry Organic Synthesis Piperidinone Scaffolds

Piperidin-4-one vs Piperazine Core

The piperidin-4-one core of the target compound offers a single nucleophilic nitrogen (pKa ~8-9) that can be selectively functionalized without requiring protecting group strategies. In contrast, 1-(6-nitropyridin-3-yl)piperazine (CAS 775288-71-6) contains two basic nitrogens (pKa ~9.7 and ~3.0) that often require orthogonal protection or result in mixtures of mono- and di-alkylated products during N-functionalization. The piperazine analog is directly employed as an intermediate for Palbociclib (a CDK4/6 inhibitor), demonstrating its specific utility, whereas the piperidin-4-one scaffold offers orthogonal reactivity for constructing distinct kinase inhibitor chemotypes [1].

Piperidin-4-one vs Piperazine
Context-dependent

1 reactive N-site, single derivatization

2 reactive N-sites, differential protection needed

Target avoids bis-alkylation side products

Bis-alkylation risk may increase step count.

Orthogonal protection may be required for piperazine.

CDK4/6 Inhibition Kinase Inhibitor Synthesis Scaffold Selection

Unsubstituted vs N-Alkylated Piperidine Nitrogen

1-(6-Nitropyridin-3-yl)piperidin-4-one contains an unsubstituted piperidine nitrogen, allowing for divergent late-stage functionalization. This contrasts with N,N-dimethyl-1-(6-nitro-3-pyridinyl)-4-piperidinamine (CAS 1002317-12-5), which bears a pre-installed N,N-dimethylamino group that cannot be further derivatized. The N,N-dimethyl analog is specifically designed as a building block for pyrazolyl-pyrimidine CDK4/6 inhibitors as described by Cho et al. (J. Med. Chem. 2010), whereas the target compound's free NH-piperidine (after carbonyl reduction) offers broader utility across multiple chemotypes .

Unsubstituted vs N-Alkylated
Context-dependent

Free piperidine NH, divergent functionalization

Fixed N,N-dimethyl group, no further modification

Late-stage diversification vs locked substitution

SAR flexibility may be limited with pre-functionalized analogs.

Evaluate N-substituent scope for target chemotype.

Medicinal Chemistry CDK4/6 Inhibitors Structure-Activity Relationships

Vendor Purity and Availability Comparison

Commercially available 1-(6-nitropyridin-3-yl)piperidin-4-one is supplied at a minimum purity of 95% across multiple vendors (AKSci, Leyan, Chemenu) with standard analytical characterization including SMILES notation and InChI Key . In comparison, the 2-piperidinone regioisomer is offered at 97% purity from selected vendors but with less widespread availability . The target compound's broader commercial footprint and consistent purity specifications reduce procurement risk and ensure reproducibility across research batches.

Vendor Purity & Availability
Data to verify

≥95% purity, multi-vendor sourcing

97% purity, limited vendor footprint

Broader commercial availability and consistent purity

Multi-vendor availability supports procurement reliability.

Confirm current lot purity and vendor catalog status.

Procurement Quality Control Analytical Standards

1-(6-Nitropyridin-3-yl)piperidin-4-one Research Applications


CDK4/6 Inhibitor Scaffold Synthesis

This compound serves as a versatile precursor for constructing 6-nitropyridin-3-yl containing pyrazolyl-pyrimidines, a class of selective CDK4/6 inhibitors. The 4-piperidinone core allows for sequential functionalization: nitro group reduction to amine, carbonyl reduction to 4-hydroxypiperidine, and subsequent N-alkylation or cross-coupling. This route mirrors established methodologies for Palbociclib analogs, where the 6-nitropyridin-3-yl moiety is a critical pharmacophore element .

Substituted Piperidin-4-one Intermediates

As documented in Eli Lilly's US Patent 6,538,136, substituted piperidin-4-ones are essential intermediates for manufacturing pharmaceuticals. The target compound's 4-one carbonyl enables nucleophilic additions and reductive aminations with predictable stereochemical outcomes. This chemistry is directly applicable to constructing complex heterocyclic frameworks found in CNS agents and kinase inhibitors .

Divergent SAR Exploration

The unsubstituted piperidine nitrogen in 1-(6-nitropyridin-3-yl)piperidin-4-one provides a free handle for late-stage diversification. Researchers can introduce diverse N-substituents (alkyl, acyl, sulfonyl, aryl) after nitro reduction or carbonyl modification, enabling rapid structure-activity relationship (SAR) studies across multiple chemotypes. This contrasts with pre-functionalized analogs like N,N-dimethyl derivatives that limit further derivatization .

Nitropyridine Kinase Inhibitor Libraries

The 6-nitropyridin-3-yl group is a privileged scaffold in kinase inhibitor design, appearing in CDK, PI3K, and ALK inhibitor patents. This compound provides a modular entry point for incorporating this moiety into diverse molecular frameworks via the piperidinone core. Its commercial availability at ≥95% purity from multiple suppliers ensures consistent quality for library synthesis and hit-to-lead optimization campaigns .

Application
Selection Property
Validation Focus
CDK4/6 inhibitor synthesis
4-piperidinone core for pyrazolyl-pyrimidine construction
Nitro reduction and N-alkylation compatibility
Substituted piperidin-4-one intermediates
Carbonyl reactivity for reductive amination
Stereochemical outcome and yield consistency
Divergent SAR exploration
Free piperidine NH for late-stage diversification
Diverse N-substituent introduction without protection
Kinase inhibitor library synthesis
6-nitropyridin-3-yl as privileged scaffold
Modular incorporation into diverse frameworks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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